![molecular formula C13H17N5O2S2 B2498551 N-cyclohexyl-2-((3-methyl-4-oxo-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-7-yl)thio)acetamide CAS No. 898630-69-8](/img/structure/B2498551.png)
N-cyclohexyl-2-((3-methyl-4-oxo-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-7-yl)thio)acetamide
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Description
“N-cyclohexyl-2-((3-methyl-4-oxo-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-7-yl)thio)acetamide” is a chemical compound with the molecular formula C13H17N5O2S2 and an average mass of 339.436 Da . It is a derivative of 1,3,4-thiadiazole .
Synthesis Analysis
The synthesis of 1,3,4-thiadiazole derivatives involves using N-(4-nitrophenyl)acetohydrazonoyl bromide and 1-[3,5-dimethyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]ethan-1-one as starting materials . The targeted 1,3,4-thiadiazolyl derivatives are prepared by the reaction of 2-[1-[5-methyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]ethylidene]hydrazine derivatives with hydrazonoyl chloride derivatives .
Molecular Structure Analysis
The molecular structure of this compound is based on the 1,3,4-thiadiazole core, which is a five-membered ring containing three nitrogen atoms and one sulfur atom . This core is attached to a cyclohexyl group and a complex side chain containing additional nitrogen, sulfur, and oxygen atoms .
Scientific Research Applications
- Researchers have synthesized novel derivatives of [1,2,4]triazolo[4,3-a]quinoxaline, including our compound of interest, to explore their antiviral potential .
- An improved plaque-reduction assay against Herpes simplex virus (HSV) demonstrated that some [1,2,4]triazolo[4,3-a]quinoxaline derivatives exhibit promising antiviral activity .
- Quinoxalines are known for their broad-spectrum antibacterial activity .
- The presence of a piperazine subunit or its isosteres enhances the antimicrobial activity of fused triazole ring systems .
- Compounds containing piperazine or piperidine, such as [1,2,4]triazolo[4,3-a]quinoxaline derivatives, may serve as antimicrobial agents .
- Incorporating thioamide groups further enhances bioactivity, as seen in compounds 8a and 8b .
- Additionally, [1,3,4]oxadiazole moieties have been reported to enhance antimicrobial activity, suggesting potential modifications for future studies .
- Thioamide group modifications in [1,2,4]triazolo[4,3-a]quinoxaline compounds (e.g., 8a, 8b) can increase their antiviral potency .
- Exploring other structural modifications, such as [1,3,4]-oxadiazole and [1,2,4]-triazole subunits, may further enhance bioactivity .
- Researchers have investigated the synthesis and properties of these compounds, aiming to develop novel therapeutic agents .
- Our compound contains an imidazole moiety, which is a five-membered heterocyclic ring with important biological properties .
- While not directly related to the scientific applications, it’s worth noting that N-cyclohexyl-2-((3-methyl-4-oxo-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-7-yl)thio)acetamide belongs to the substituted cathinone class .
- Substituted cathinones share structural similarities with cathinone, an alkaloid found in the Khat plant, and exhibit psychoactive effects similar to amphetamines .
Antiviral Activity
Antimicrobial Properties
Bioactivity Enhancement
Medicinal Chemistry Research
Imidazole Moiety
Stimulant and Substituted Cathinone
properties
IUPAC Name |
N-cyclohexyl-2-[(3-methyl-4-oxo-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-7-yl)sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N5O2S2/c1-8-11(20)18-12(16-15-8)22-13(17-18)21-7-10(19)14-9-5-3-2-4-6-9/h9H,2-7H2,1H3,(H,14,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OGOUMYKBGZEHAJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C2N(C1=O)N=C(S2)SCC(=O)NC3CCCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N5O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclohexyl-2-((3-methyl-4-oxo-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-7-yl)thio)acetamide |
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